molecular formula C16H15N3O5 B14086108 N-benzyl-N-ethyl-3,5-dinitrobenzamide

N-benzyl-N-ethyl-3,5-dinitrobenzamide

Cat. No.: B14086108
M. Wt: 329.31 g/mol
InChI Key: BLNVQWORARMFPZ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C16H15N3O5 and a molecular weight of 329.31 g/mol . It is characterized by the presence of benzyl, ethyl, and dinitrobenzamide groups in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-3,5-dinitrobenzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and the use of efficient catalysts, such as the aforementioned diatomite earth@IL/ZrCl4, are likely to be employed to ensure high yield and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-benzyl-N-ethyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound are known to participate in redox reactions, which can affect cellular processes. The benzyl and ethyl groups may also influence the compound’s binding affinity to various targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,5-dinitrobenzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethyl-3,5-dinitrobenzamide: Lacks the benzyl group, which may influence its chemical properties and applications.

Uniqueness

N-benzyl-N-ethyl-3,5-dinitrobenzamide is unique due to the presence of both benzyl and ethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-benzyl-N-ethyl-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-2-17(11-12-6-4-3-5-7-12)16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h3-10H,2,11H2,1H3

InChI Key

BLNVQWORARMFPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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